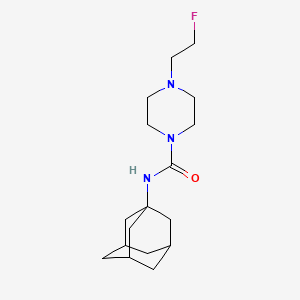
N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide” is a synthetic compound that features an adamantane group, a piperazine ring, and a fluoroethyl group. Compounds with these structural motifs are often explored for their potential pharmacological properties, including antiviral, antibacterial, and anticancer activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide” typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a carboxylic acid or an amine.
Piperazine Functionalization: Piperazine is modified to introduce the fluoroethyl group, often through nucleophilic substitution reactions.
Coupling Reaction: The functionalized adamantane and piperazine derivatives are coupled using a suitable coupling reagent, such as EDCI or DCC, under mild conditions to form the final compound.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane or piperazine moieties.
Reduction: Reduction reactions could be used to modify the functional groups on the piperazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the fluoroethyl group or the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
科学研究应用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Antiviral: Potential antiviral activity against specific viruses.
Antibacterial: Exploration of antibacterial properties.
Medicine
Drug Development: Investigation as a lead compound for the development of new therapeutic agents.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of “N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide” would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- N-(adamantan-1-yl)-4-(2-chloroethyl)piperazine-1-carboxamide
- N-(adamantan-1-yl)-4-(2-bromoethyl)piperazine-1-carboxamide
- N-(adamantan-1-yl)-4-(2-iodoethyl)piperazine-1-carboxamide
Uniqueness
The presence of the fluoroethyl group in “N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide” may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chloro, bromo, or iodo analogs.
属性
IUPAC Name |
N-(1-adamantyl)-4-(2-fluoroethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28FN3O/c18-1-2-20-3-5-21(6-4-20)16(22)19-17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSECADIVKKDJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2497588.png)
![1-Cyclopentanecarbonyl-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2497589.png)

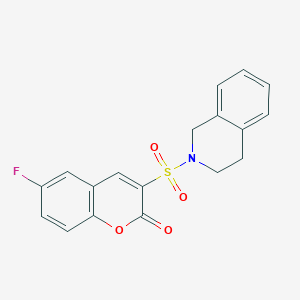
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2497596.png)
![3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497597.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2497598.png)

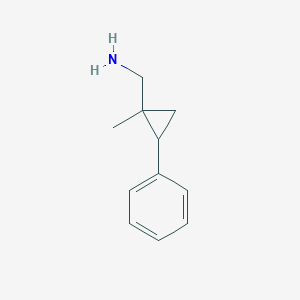
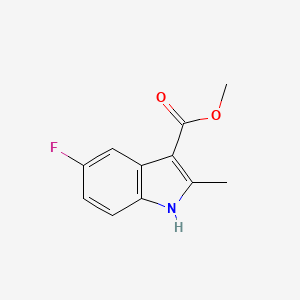
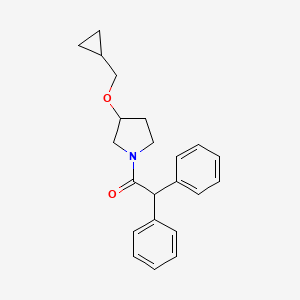
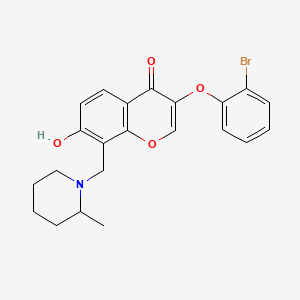
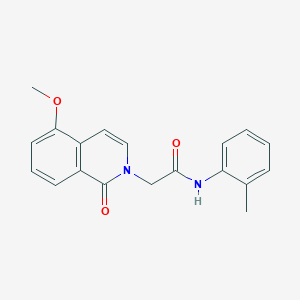
![N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2497611.png)
